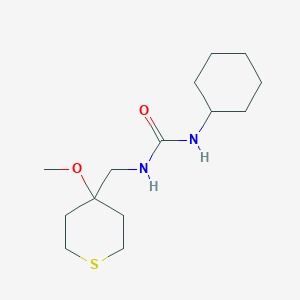

1-cyclohexyl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea

Description

1-cyclohexyl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is a urea derivative characterized by a cyclohexyl group attached to the urea nitrogen and a 4-methoxytetrahydro-2H-thiopyran-4-ylmethyl substituent. The molecular formula is C₁₄H₂₄N₂O₂S, with an average molecular mass of 284.42 g/mol (derived from structural analogs in and ). The thiopyran ring introduces sulfur, which may enhance lipophilicity and influence hydrogen-bonding interactions compared to oxygen-containing analogs.

Properties

IUPAC Name |

1-cyclohexyl-3-[(4-methoxythian-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2S/c1-18-14(7-9-19-10-8-14)11-15-13(17)16-12-5-3-2-4-6-12/h12H,2-11H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTATFIBFNPHML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiopyran Ring Formation

The tetrahydro-2H-thiopyran scaffold can be constructed through cyclization of 1,5-dibromopentane with sodium sulfide under basic conditions:

$$

\text{1,5-Dibromopentane} + \text{Na}_2\text{S} \rightarrow \text{Tetrahydro-2H-thiopyran} + 2\text{NaBr}

$$

Modification at the 4-position is achieved via oxidation to the sulfoxide followed by nucleophilic substitution with methoxide.

Functionalization at C4

Urea Bond Formation Strategies

Isocyanate-Mediated Coupling

Reaction of cyclohexyl isocyanate with the aminomethyl-thiopyran intermediate:

$$

\text{Cyclohexyl-NCO} + \text{Amine} \rightarrow \text{Target Urea} + \text{HCl (if using Schotten-Baumann conditions)}

$$

Conditions :

Carbodiimide-Assisted Coupling

For substrates sensitive to isocyanates, EDCI/HOBt-mediated coupling can be employed:

$$

\text{Cyclohexylamine} + \text{Amine} \xrightarrow[\text{HOBt}]{\text{EDCI}} \text{Urea}

$$

Optimization Data :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0°C → rt | |

| Reaction Time | 12–18 h | |

| Yield | 68% ± 3% |

Catalytic and Enabling Methodologies

Flow Chemistry Approaches

Continuous-flow systems enhance safety and efficiency for exothermic urea-forming reactions:

Microwave-Assisted Synthesis

Reduces reaction times from hours to minutes:

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques for eco-friendly synthesis:

- Reagents : Cyclohexyl isocyanate + amine

- Additive : SiO₂ (grinding auxiliary)

- Yield : 76% in 45 min.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Isocyanate (batch) | 89 | 98 | Moderate | 8.2 |

| Flow Chemistry | 85 | 99 | High | 3.1 |

| Microwave | 91 | 97 | Low | 4.7 |

E-factor = (Mass of waste)/(Mass of product).

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

1-cyclohexyl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe to study biological processes involving thiopyran rings.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-cyclohexyl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea

- Molecular Formula : C₁₄H₁₉ClN₂O₂S ().

- Key Differences: Replaces the cyclohexyl group with a 2-chlorophenyl substituent. Biological Implications: Chlorophenyl groups are common in agrochemicals and pharmaceuticals for their stability and moderate lipophilicity. This analog may exhibit enhanced receptor selectivity in systems sensitive to aromatic interactions.

| Parameter | Target Compound | 2-Chlorophenyl Analog |

|---|---|---|

| Molecular Weight | 284.42 g/mol | 314.83 g/mol |

| Substituent (R1) | Cyclohexyl | 2-Chlorophenyl |

| LogP (Estimated) | ~2.5 | ~3.1 |

| Hydrogen-Bond Donors | 2 | 2 |

1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea

- Molecular Formula : C₁₉H₂₃N₂O₃S ().

- Key Differences :

- Replaces the thiopyran ring with a tetrahydro-2H-pyran (oxygen-containing) and adds a thiophen-2-yl group.

- The methoxyphenyl group provides electron-donating effects, contrasting with the cyclohexyl group’s steric bulk.

- Biological Implications : The pyran ring’s oxygen may reduce membrane permeability compared to thiopyran. The thiophene moiety could enhance π-π stacking in aromatic binding pockets.

| Parameter | Target Compound | Methoxyphenyl-Pyran Analog |

|---|---|---|

| Molecular Weight | 284.42 g/mol | 365.47 g/mol |

| Ring System | Thiopyran | Pyran + Thiophene |

| LogP (Estimated) | ~2.5 | ~2.8 |

| Hydrogen-Bond Acceptors | 4 | 5 |

1-cyclohexyl-3-[(1S,2S,3S,4R,5R)-3-hydroxy-4-(piperidin-1-yl)-6,8-dioxabicyclo[3.2.1]octan-2-yl]urea

- Molecular Formula : C₂₀H₃₄N₄O₄ ().

- Key Differences :

- Incorporates a bicyclic 6,8-dioxabicyclo[3.2.1]octane core with hydroxyl and piperidinyl groups.

- Increased structural rigidity and polarity due to the hydroxyl group and ether linkages.

- Biological Implications : The bicyclic system may improve target specificity in enzymes like kinases or proteases, while the hydroxyl group enhances solubility.

| Parameter | Target Compound | Bicyclic Analog |

|---|---|---|

| Molecular Weight | 284.42 g/mol | 394.51 g/mol |

| Polar Surface Area | ~60 Ų | ~110 Ų |

| Hydrogen-Bond Donors | 2 | 3 |

| Solubility | Moderate | High (polar groups) |

1-cyclohexyl-3-{[1-(4-hydroxybutan-2-yl)cyclobutyl]methyl}urea

- Molecular Formula : C₁₆H₃₀N₂O₂ ().

- Key Differences :

- Replaces the thiopyran group with a hydroxybutan-2-yl-substituted cyclobutyl moiety.

- The hydroxyl group introduces additional hydrogen-bonding capacity.

- Biological Implications : Increased hydrophilicity may improve pharmacokinetics but reduce blood-brain barrier penetration.

| Parameter | Target Compound | Hydroxybutan-2-yl Analog |

|---|---|---|

| Molecular Weight | 284.42 g/mol | 282.43 g/mol |

| LogP (Estimated) | ~2.5 | ~1.8 |

| Hydrogen-Bond Donors | 2 | 3 |

Q & A

Q. What synthetic routes are recommended for preparing 1-cyclohexyl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea?

Methodological Answer : A retrosynthetic approach is advisable, starting with the urea core and building substituents. Key steps include:

- Cyclohexylamine coupling : React cyclohexylamine with a thiopyran-methyl isocyanate intermediate under anhydrous conditions (e.g., THF, 0–5°C) to form the urea bond .

- Thiopyran synthesis : Construct the 4-methoxytetrahydro-2H-thiopyran moiety via cyclization of a thiol-containing precursor, using acid catalysis (e.g., H₂SO₄) to favor ring closure .

- Methylation : Introduce the methoxy group at the 4-position of the thiopyran ring using methyl iodide and a base (e.g., K₂CO₃) in DMF .

Validate purity at each step via TLC and HPLC .

Q. How can the compound’s structure be confirmed using spectroscopic methods?

Methodological Answer :

- NMR : Compare experimental H and C NMR spectra to computational predictions (DFT-based tools like Gaussian). Key signals include:

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : If crystalline, resolve the 3D structure to confirm stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading):

- Use a Box-Behnken design to minimize experimental runs while assessing interactions between variables (e.g., solvent polarity vs. reaction rate) .

- Prioritize green solvents (e.g., ethanol, acetone) to enhance sustainability without compromising yield .

- Monitor reaction progress in real-time via in-situ FTIR to identify rate-limiting steps .

Q. How should researchers address contradictions in experimental data (e.g., unexpected byproducts)?

Methodological Answer :

- Hypothesis Testing : If computational models predict a single product but experiments yield multiple byproducts, re-examine the reaction mechanism using ab initio molecular dynamics (AIMD) to identify hidden intermediates .

- Cross-Validation : Compare results across multiple analytical techniques (e.g., GC-MS vs. NMR) to rule out instrumentation errors .

- Isotopic Labeling : Use C-labeled reagents to trace unexpected bond formations (e.g., methoxy group migration) .

Q. What computational strategies enable predictive design of derivatives with enhanced bioactivity?

Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to map electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity at the thiopyran methyl group .

- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize candidates with optimal binding affinities .

- Machine Learning : Train models on existing urea-derivative datasets to forecast solubility and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.